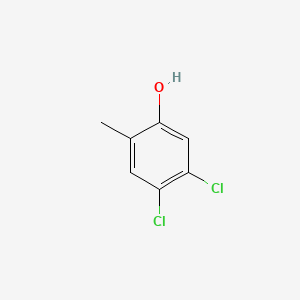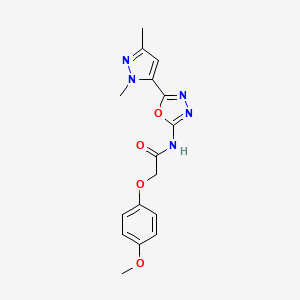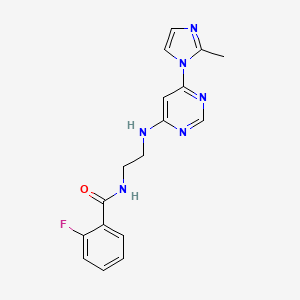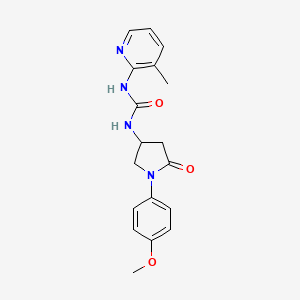
4,5-Dichloro-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-methylphenol, also known as PCMX, is a broad-spectrum antimicrobial agent that is commonly used in various products such as soaps, lotions, and disinfectants. It has been widely studied for its effectiveness in controlling bacterial growth and preventing the spread of infections.
科学的研究の応用
Nitration and Synthesis Processes
- Nitration of 4,5-Dichloro-2-methylphenol : Nitration of this compound results in gem-dinitrocyclohex-3-enone, which has further applications in synthesizing α-diketones (Hartshorn et al., 1982).
- Synthesis of Disubstituted Dicyanobenzenes : 4,5-Dichloro-1,2-dicyanobenzene is prepared from 4,5-dichloro-1,2-benzenedicarboxylic acid and used in nucleophilic displacement reactions to produce various substituted compounds (Wöhrle et al., 1993).
Environmental Applications
- Degradation in Anaerobic Conditions : Anaerobic degradation of similar chlorinated phenolic compounds in wastewater was studied, indicating the potential for environmental remediation applications (Sreekanth et al., 2009).
- Determination in Water and Effluents : Techniques for determining phenolic compounds, including similar chlorinated phenols in water and industrial effluents, were developed, highlighting its relevance in environmental monitoring (Castillo et al., 1997).
Analytical Chemistry Applications
- Sensor Development for Detection : The development of sensors for detecting related chlorinated phenolic compounds in environmental samples indicates its importance in analytical chemistry (Rahemi et al., 2015).
- Electrochemical Detection : Studies on the electrochemical detection of similar chlorinated phenols suggest potential applications in environmental and industrial monitoring (Guijarro et al., 1991).
Photodegradation Studies
- Phototransformation in Water : Research on the phototransformation of similar chlorinated phenols under different conditions reveals its significance in understanding environmental degradation processes (Vialaton et al., 1998).
Toxicology and Environmental Impact
- Formation of Chlorinated Organics : Studies on the formation of chlorinated organics from antimicrobial agents involving similar phenolic compounds are crucial in assessing environmental and health risks (Rule et al., 2005).
Safety and Hazards
作用機序
Target of Action
4,5-Dichloro-2-methylphenol is a type of chlorophenol, which are aromatic ring structures containing at least one chlorine atom and one hydroxyl group at the benzene rings . Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . They are used in the manufacture of dyes, drugs, pesticides, and other industrial products
Mode of Action
It’s known that chlorophenols can be degraded by bacteria, which use them as their sole carbon and energy sources . This suggests that the compound might interact with certain bacterial enzymes that facilitate its degradation.
Biochemical Pathways
The degradation of chlorophenols, including this compound, involves several metabolic pathways in bacteria . For instance, CprA3 and CprA5 are enzymes that catalyze the dechlorination of highly chlorinated phenols . These enzymes are involved in the degradation of various chlorophenols .
Result of Action
It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Chlorophenols, including this compound, have been introduced into the environment via anthropogenic activities . The major sources of contamination are industrial wastes, pesticides, herbicides, and complex chlorinated hydrocarbons . People may be exposed to chlorophenols by eating or drinking substances that contain them or through skin contact
生化学分析
Biochemical Properties
4,5-Dichloro-2-methylphenol, like other chlorophenols, can interact with various enzymes and proteins. For instance, certain bacteria can degrade chlorophenols using specific enzymes
Cellular Effects
They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that chlorophenols can undergo various transformations in bacterial cells
特性
IUPAC Name |
4,5-dichloro-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZTDHXTALQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)



![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2501537.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)
![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)